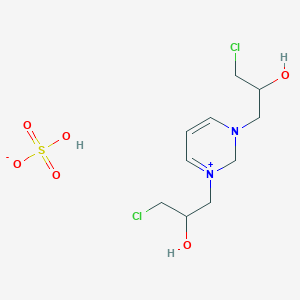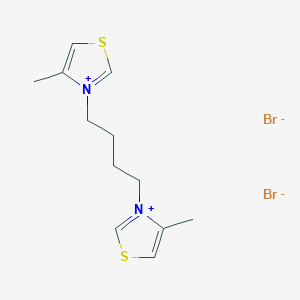
3,3'-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is a dicationic ionic liquid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. Its structure consists of two 4-methyl-1,3-thiazol-3-ium units connected by a butane-1,4-diyl linker, with two bromide ions as counterions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide typically involves the reaction of 4-methyl-1,3-thiazole with 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other anions through ion exchange reactions.
Oxidation and Reduction: The thiazolium rings can participate in redox reactions, depending on the reagents used.
Common Reagents and Conditions
Ion Exchange Reactions: Common reagents include potassium hexafluorophosphate (KPF6) and sodium tetrafluoroborate (NaBF4).
Redox Reactions: Reagents such as cerium(IV) ammonium nitrate (CAN) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions can yield compounds with different anions, while redox reactions can lead to the formation of oxidized or reduced thiazolium derivatives.
Applications De Recherche Scientifique
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide has a wide range of applications in scientific research:
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is employed in the development of new materials, such as ionic liquids for green chemistry applications.
Mécanisme D'action
The mechanism by which 3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and cell membranes, by disrupting their normal function. The thiazolium rings can also participate in redox reactions, influencing the redox state of biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has similar ionic properties but features imidazolium rings instead of thiazolium rings.
3,3’-(Butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium) dichloride: Another similar compound with imidazolium rings and chloride counterions.
Uniqueness
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is unique due to its thiazolium rings, which provide distinct chemical reactivity and biological activity compared to imidazolium-based compounds. Its ability to participate in redox reactions and its potential antimicrobial properties make it a valuable compound for various applications.
Propriétés
Numéro CAS |
97745-74-9 |
|---|---|
Formule moléculaire |
C12H18Br2N2S2 |
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
4-methyl-3-[4-(4-methyl-1,3-thiazol-3-ium-3-yl)butyl]-1,3-thiazol-3-ium;dibromide |
InChI |
InChI=1S/C12H18N2S2.2BrH/c1-11-7-15-9-13(11)5-3-4-6-14-10-16-8-12(14)2;;/h7-10H,3-6H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
AHIXGUBWQSCXHN-UHFFFAOYSA-L |
SMILES canonique |
CC1=CSC=[N+]1CCCC[N+]2=CSC=C2C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


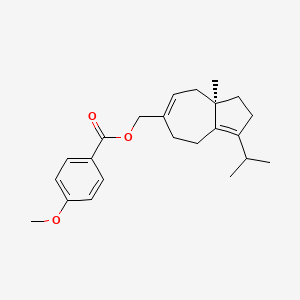
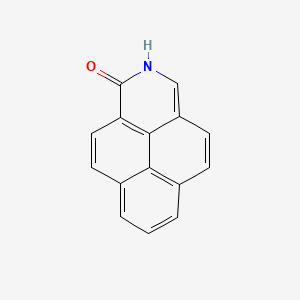
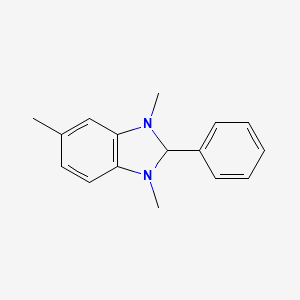
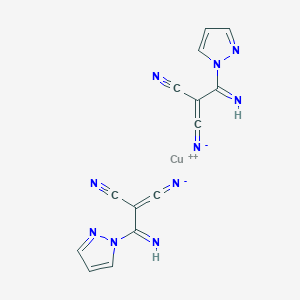
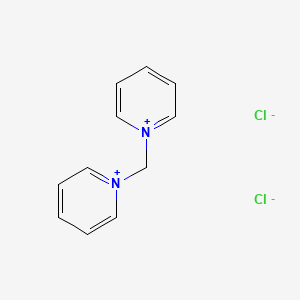


![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
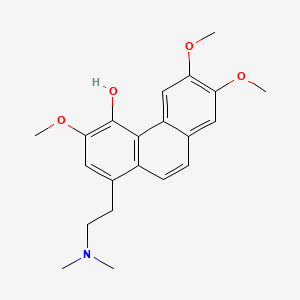
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)


